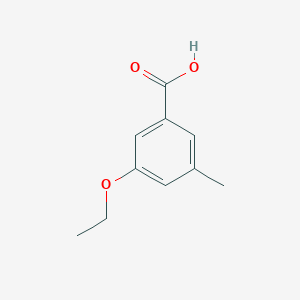

Ácido 3-etoxi-5-metilbenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.

BenchChem offers high-quality 3-Ethoxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

“Ácido 3-etoxi-5-metilbenzoico” se utiliza en la síntesis química . Es un compuesto con un peso molecular de 180.2 . Está disponible de varios proveedores para necesidades de investigación científica .

Actividad antioxidante

Este compuesto se ha utilizado en la síntesis de nuevos compuestos de benzamida, que han mostrado una actividad antioxidante significativa . La actividad antioxidante se determinó mediante la actividad antioxidante total, el barrido de radicales libres y la quelación de metales .

Actividad antibacteriana

Los compuestos de benzamida sintetizados a partir de “this compound” también han demostrado actividad antibacteriana . Se probaron contra tres bacterias grampositivas y tres bacterias gramnegativas .

Investigación de termoquímica

“this compound” se ha utilizado en la investigación de termoquímica . Se han recopilado datos relacionados con la termoquímica de fase gaseosa, la termoquímica de fase condensada, el cambio de fase, la termoquímica de reacción y la energética de iones de fase gaseosa .

Aplicaciones industriales

Los compuestos de amida, como los derivados de “this compound”, se utilizan en varios sectores industriales, incluida la industria del plástico, del caucho, del papel y la agricultura .

Descubrimiento de fármacos

Los compuestos de amida se han utilizado en el descubrimiento de fármacos . Se encuentran en moléculas biológicas potenciales, como productos naturales, proteínas, intermedios sintéticos y fármacos comerciales .

Safety and Hazards

The safety information for “3-Ethoxy-5-methylbenzoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash hands and face thoroughly after handling (P271), to wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are often used for their antimicrobial properties. They can target a variety of microorganisms, including bacteria and fungi .

Mode of Action

These compounds often work by disrupting the processes that bacteria and fungi need to grow and reproduce. For example, they might interfere with the organisms’ ability to make essential proteins .

Biochemical Pathways

Benzoic acid derivatives can affect several biochemical pathways. For instance, they might inhibit enzymes that the microorganisms need to synthesize certain amino acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzoic acid derivatives can vary widely depending on the specific compound and its formulation. In general, these compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The end result of the action of benzoic acid derivatives is usually the death of the targeted microorganisms, which can help to resolve infections .

Action Environment

The efficacy and stability of benzoic acid derivatives can be influenced by many factors, including temperature, pH, and the presence of other substances. For example, these compounds are often more effective in acidic environments .

Análisis Bioquímico

Biochemical Properties

It is known that benzylic compounds, such as 3-Ethoxy-5-methylbenzoic acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Benzylic compounds are known to influence cell function through their interactions with various cellular processes

Molecular Mechanism

The molecular mechanism of 3-Ethoxy-5-methylbenzoic acid involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that benzylic compounds can undergo various reactions over time

Metabolic Pathways

Benzylic compounds are known to participate in various metabolic pathways, including those involving enzymes and cofactors .

Propiedades

IUPAC Name |

3-ethoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIFUNQHWJLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)

![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)